molecular formula C25H22F3NO3S B1662794 MK-2894 CAS No. 1006036-87-8

MK-2894

Cat. No.: B1662794
CAS No.: 1006036-87-8
M. Wt: 473.5 g/mol
InChI Key: QJZQFVRFJCGDKF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MK-2894 involves multiple steps, starting with the preparation of key intermediatesThe final product is obtained through a series of reactions, including amide bond formation and cyclization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions and efficient purification methods to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

MK-2894 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .

Scientific Research Applications

MK-2894 has a wide range of scientific research applications:

Mechanism of Action

MK-2894 exerts its effects by selectively binding to the EP4 receptor, a subtype of the prostaglandin E2 receptor. This binding inhibits the receptor’s activity, leading to a reduction in the production of cyclic adenosine monophosphate (cAMP). This, in turn, modulates inflammatory responses and reduces pain .

Comparison with Similar Compounds

Similar Compounds

    EP4 receptor antagonists: Other compounds in this category include grapiprant and CJ-023,423.

    Nonsteroidal anti-inflammatory drugs (NSAIDs): Such as ibuprofen and naproxen

Uniqueness

MK-2894 is unique due to its high selectivity and potency as an EP4 receptor antagonist. It offers a safer alternative to traditional NSAIDs and coxibs, with a favorable pharmacokinetic profile and reduced gastrointestinal side effects .

Properties

IUPAC Name

4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F3NO3S/c1-14-20(13-16-3-7-19(8-4-16)25(26,27)28)21(15(2)33-14)22(30)29-24(11-12-24)18-9-5-17(6-10-18)23(31)32/h3-10H,11-13H2,1-2H3,(H,29,30)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZQFVRFJCGDKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)C)C(=O)NC2(CC2)C3=CC=C(C=C3)C(=O)O)CC4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648063
Record name 4-{1-[(2,5-Dimethyl-4-{[4-(trifluoromethyl)phenyl]methyl}thiophene-3-carbonyl)amino]cyclopropyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006036-87-8
Record name 4-{1-[(2,5-Dimethyl-4-{[4-(trifluoromethyl)phenyl]methyl}thiophene-3-carbonyl)amino]cyclopropyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoate from Example 16, Step 3 (172 mg, 0.353 mmol) was reacted under conditions similar to Example 1, Step 11. The crude solid was swished in 10:90 EtOH/hexane and the suspension was filtered. The resulting solid was rinsed with 10:90 EtOH/hexane, then hexane and dried to afford the desired product as a white solid. MS (−ESI): m/z 472 (M−1)−.
Name
EtOH hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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